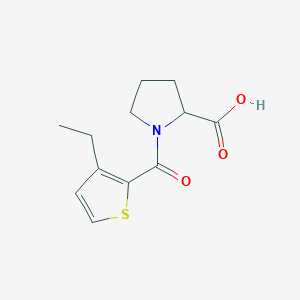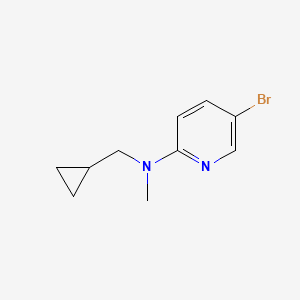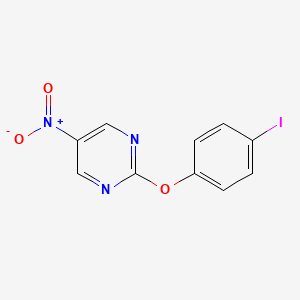![molecular formula C16H17NO3 B7587958 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide, also known as HMMA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. HMMA belongs to the class of compounds known as acetanilides, which are widely used in the pharmaceutical industry for their analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. However, studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is its cost-effectiveness. The synthesis method for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is relatively simple and inexpensive, making it a viable candidate for further research. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have a number of potential therapeutic applications, including as an anti-cancer agent and as a treatment for pain and inflammation.
One of the limitations of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is the lack of information regarding its toxicity and side effects. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Another area of research is the investigation of the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. Finally, the potential use of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in combination with other therapeutic agents should be investigated, as this may enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a variety of conditions. Further research is needed to determine the safety and efficacy of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in humans, as well as to investigate its potential use in combination with other therapeutic agents.
Métodos De Síntesis
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is synthesized by the reaction of 3-hydroxyacetophenone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. This synthesis method has been found to be efficient and cost-effective, making 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide a viable candidate for further research.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-15-7-3-5-13(9-15)11-17-16(19)10-12-4-2-6-14(18)8-12/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJJOSVJHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)


![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)